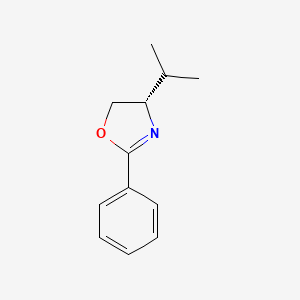

(S)-4-isopropyl-2-phenyloxazoline

Beschreibung

BenchChem offers high-quality (S)-4-isopropyl-2-phenyloxazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-isopropyl-2-phenyloxazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

155049-17-5 |

|---|---|

Molekularformel |

C12H15NO |

Molekulargewicht |

189.25 g/mol |

IUPAC-Name |

(4S)-2-phenyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C12H15NO/c1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m1/s1 |

InChI-Schlüssel |

QPADYYUBHQRRIR-LLVKDONJSA-N |

Isomerische SMILES |

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2 |

Kanonische SMILES |

CC(C)C1COC(=N1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(S)-4-isopropyl-2-phenyloxazoline structure and properties

This guide serves as an advanced technical reference for (S)-4-isopropyl-2-phenyloxazoline , a fundamental chiral building block in asymmetric catalysis. It is designed for synthetic chemists and process engineers requiring actionable data on synthesis, structural properties, and catalytic utility.

Role: Chiral Directing Group & Ligand Scaffold CAS Registry: 110826-65-4 (Generic for isomer class; specific stereoisomers vary) IUPAC Name: (4S)-4-(propan-2-yl)-2-phenyl-4,5-dihydro-1,3-oxazole

Executive Summary

(S)-4-isopropyl-2-phenyloxazoline is a "privileged" chiral heterocyclic scaffold derived from the chiral pool (L-Valine). Its utility in drug development and advanced organic synthesis stems from two intrinsic properties:

-

Conformational Rigidity: The oxazoline ring locks the chiral center, minimizing conformational flux during catalysis.

-

Steric Screening: The bulky isopropyl group at the C4 position creates a defined "chiral pocket," effectively blocking one face of a coordinating metal center or substrate, which drives high enantioselectivity (ee).

It is primarily utilized as a directing group for diastereoselective C-H functionalization (Meyers' chemistry) and as the core architectural unit for

Structural Analysis & Stereochemistry

The efficacy of (S)-4-isopropyl-2-phenyloxazoline lies in its specific spatial arrangement.

-

The "Roofing" Effect: The isopropyl group at C4 projects into the coordination sphere. In a metal complex, this steric bulk forces incoming substrates to approach from the opposite, unhindered face.

-

Electronic Modulation: The phenyl ring at C2 provides electronic conjugation with the C=N bond, increasing the Lewis basicity of the nitrogen atom, making it a more effective sigma-donor for transition metals (Cu, Zn, Pd).

Graphviz Diagram: Steric & Electronic Logic

The following diagram illustrates the structural logic and coordination vectors.

Caption: Structural decomposition showing how the L-Valine derived isopropyl group creates the steric environment necessary for asymmetric induction.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Quantitative data is essential for process handling. Note that while specific boiling points can vary by purity and pressure, the following represents standard grade material.

| Property | Value / Description | Context |

| Formula | Mono-oxazoline unit | |

| Molecular Weight | 189.26 g/mol | - |

| Physical State | Colorless to pale yellow oil | Often solidifies upon prolonged freezer storage |

| Boiling Point | ~110–115 °C @ 0.5 mmHg | High vacuum distillation required for purification |

| Density | ~1.02 g/mL | Estimated (typical for phenyl-oxazolines) |

| Chirality | (S)-configuration | Derived from L-Valine (natural amino acid) |

| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water; hydrolyzes in acidic aqueous media |

| Stability | Moisture Sensitive | The C=N bond can hydrolyze to the amide/ester; store under inert gas |

Synthetic Protocols

Two primary routes are recommended. Method A is atom-economical and scalable. Method B is more robust for sensitive derivatives.

Method A: Zinc-Catalyzed Condensation (Witte-Seeliger Protocol)

Best for large-scale preparation of the standard phenyl derivative.

-

Reagents: (S)-Valinol (1.0 equiv), Benzonitrile (1.2 equiv),

(0.05 equiv, anhydrous), Chlorobenzene (Solvent). -

Setup: Flame-dried round bottom flask with reflux condenser and inert gas (Ar/N2) line.

-

Procedure:

-

Charge flask with (S)-Valinol, Benzonitrile, and catalytic

. -

Heat to reflux (approx. 130–140 °C) in chlorobenzene for 24–48 hours. Ammonia gas is evolved (ensure venting).

-

Monitor by TLC (disappearance of valinol).

-

-

Workup:

-

Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc 4:1).

Method B: Amide Activation & Cyclization (The "Evans" Route)

Best for high purity and avoiding metal contamination.

-

Step 1 (Amide Formation): React (S)-Valinol with Benzoyl Chloride in DCM with

at 0°C to form the -

Step 2 (Cyclization):

-

Dissolve the intermediate amide in DCM.

-

Add Thionyl Chloride (

) or Mesyl Chloride ( -

Reflux (if using

) or stir at RT (MsCl) to effect cyclodehydration.

-

-

Result: Inversion of configuration does not occur at the chiral center (C4) because the reaction happens at the oxygen/amide backbone, preserving the (S)-integrity.

Graphviz Diagram: Synthesis Workflow

Caption: Dual synthetic pathways ensuring flexibility based on available reagents and scale.

Applications in Research & Drug Development[1][2]

Precursor to -Symmetric Ligands (BOX)

This mono-oxazoline is the monomeric unit for Bis(oxazoline) ligands.

-

Synthesis: Reaction of (S)-valinol with malononitrile or dialkylmalonyl dichloride yields the bridged BOX ligand.

-

Utility: Copper-BOX complexes are industry standards for enantioselective cyclopropanation (e.g., synthesis of Cilastatin) and Diels-Alder reactions .

Directed Ortho-Metalation (DOM)

The oxazoline group acts as a powerful Ortho-Directing Group (ODG).

-

Mechanism: The Nitrogen lone pair coordinates to organolithiums (e.g.,

-BuLi), directing deprotonation to the ortho position of the phenyl ring. -

Chiral Auxiliaries (Meyers' Oxazolines): This allows for the asymmetric construction of biaryls or substituted benzenes. The chiral isopropyl group induces diastereoselectivity during the nucleophilic addition to the lithiated species.

Quality Control & Handling

-

Storage: Must be stored at -20°C under Argon. The compound is hygroscopic and prone to hydrolysis to the amino-ester.

-

Validation:

-

1H NMR (CDCl3): Look for the diagnostic signals of the C4-H (multiplet ~4.0-4.5 ppm) and the isopropyl methyl doublets (~0.9-1.0 ppm).

-

Optical Rotation: Essential for verifying enantiopurity. A drop in rotation often indicates hydrolysis or racemization (though racemization is rare without strong base/heat).

-

References

-

Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Liebigs Annalen der Chemie. (The foundational text for ZnCl2 catalyzed synthesis).

-

Evans, D. A., et al. (1993). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society. (Establishes the utility of oxazolines in asymmetric catalysis).

-

Bolm, C., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Angewandte Chemie International Edition.

-

Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron. (Comprehensive review on oxazolines as directing groups and auxiliaries).

Sources

The Stabilizing Role of the C2-Phenyl Moiety in Oxazoline Ligand Architecture

Content Type: Technical Guide Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Leads Focus: Electronic and steric mechanisms governing ligand longevity and catalytic fidelity.

Executive Summary

In the design of chiral ligands for asymmetric catalysis—specifically Bisoxazolines (BOX) and Phosphinooxazolines (PHOX)—the substituent at the C2 position (the carbon bridging the oxygen and nitrogen) is a critical determinant of structural integrity. While alkyl substituents (e.g., methyl, isopropyl) are common in early-generation ligands, the incorporation of a 2-phenyl group (or aryl backbone) significantly enhances the thermodynamic and kinetic stability of the oxazoline ring.

This guide details the physicochemical mechanisms by which the C2-phenyl moiety mitigates hydrolytic ring-opening and oxidative degradation. It provides a self-validating experimental protocol for quantifying ligand stability, ensuring robust performance in high-value Active Pharmaceutical Ingredient (API) synthesis.

Structural Dynamics & Electronic Theory

The stability of the oxazoline ligand hinges on the electrophilicity of the C2 carbon. In catalytic cycles, this center is vulnerable to nucleophilic attack (by water, alcohols, or hydroxide), leading to ring-opening and ligand deactivation.

The Conjugative Stabilization Effect

Unlike alkyl groups, a phenyl group at the C2 position is conjugated with the oxazoline

-

Ground State Stabilization: The resonance energy of the conjugated

-system lowers the ground state energy of the ligand, making it thermodynamically less prone to spontaneous decomposition. -

Charge Delocalization: Under acidic conditions (common in Lewis acid catalysis), the nitrogen atom becomes protonated. In a 2-alkyl oxazoline, the resulting positive charge is localized, making the C2 carbon highly electrophilic. In a 2-phenyl oxazoline , the positive charge is delocalized into the aromatic ring, reducing the electrophilicity of the C2 center and retarding nucleophilic attack.

Steric Shielding

The phenyl ring acts as a steric bulwark. Its rotational volume effectively shields the C2 center from the trajectory of incoming nucleophiles. This is a kinetic stability factor that operates independently of the electronic effects.

Visualizing the Stabilization Mechanism

The following diagram illustrates the resonance stabilization provided by the 2-phenyl group compared to the localized charge in alkyl variants.

Figure 1: Comparative mechanistic pathway showing how resonance delocalization in 2-phenyl oxazolines retards the hydrolytic ring-opening process.

Comparative Stability Analysis

The following data consolidates findings from polymer chemistry (poly-oxazolines) and ligand design, where the fundamental heterocyclic chemistry remains constant.

Table 1: Physicochemical Stability Profile (2-Phenyl vs. 2-Methyl)

| Feature | 2-Methyl Oxazoline (Alkyl) | 2-Phenyl Oxazoline (Aryl) | Impact on Ligand Performance |

| Hydrolysis Rate ( | High (Fast degradation) | Low (Slow degradation) | Phenyl ligands survive longer in aqueous/alcoholic workups. |

| Basicity ( | ~5.5 (More basic) | ~4.3 (Less basic) | Phenyl ligands bind metals less tightly initially but resist protonation-induced dissociation. |

| Thermal Decomposition ( | ~300°C | >350°C | Higher thermal ceiling for high-temperature catalysis. |

| Oxidative Resistance | Moderate | High | Benzylic positions in alkyl ligands are oxidation-prone; Phenyl is robust. |

Key Insight: While the 2-methyl group donates electrons via induction (making the N more basic and potentially a better

Experimental Protocol: Accelerated Hydrolytic Stability Assay

To validate the stability of a new oxazoline ligand batch before committing to a GMP campaign, use this accelerated degradation protocol. This method uses pseudo-first-order kinetics to predict shelf-life and reaction durability.

Reagents & Equipment

-

Solvent: Acetonitrile (

, HPLC Grade) and -

Acid Source: Trifluoroacetic acid (TFA) or

(0.1 M). -

Internal Standard: 1,3,5-Trimethoxybenzene (Inert to acid).

-

Analysis:

-NMR (400 MHz+) or HPLC-UV.

Step-by-Step Methodology

-

Baseline Preparation:

-

Dissolve the oxazoline ligand (0.05 mmol) and Internal Standard (0.05 mmol) in

of -

Acquire a

spectrum. Integrate the C4-H signal of the oxazoline against the standard.

-

-

Acid Challenge:

-

Add

of deuterated acid ( -

Heat the sample to 50°C in a temperature-controlled probe or oil bath.

-

-

Kinetic Monitoring:

-

Acquire spectra at

minutes. -

Monitor the disappearance of the oxazoline ring protons and the appearance of the ring-opened amino-ester/amide signals (typically shifting downfield).

-

-

Data Processing:

-

Plot

vs. time. -

The slope represents

. -

Pass Criteria: A 2-phenyl substituted ligand should exhibit a

(half-life)

-

Assay Workflow Diagram

Figure 2: Workflow for the Accelerated Hydrolytic Stability Assay using NMR kinetics.

Synthesis & Design Implications

For drug development professionals, the choice of the 2-phenyl group (as seen in PHOX and specific BOX ligands) dictates the Process Mass Intensity (PMI) of the catalytic step.

-

Catalyst Recycling: Ligands with 2-phenyl groups are more likely to survive aqueous extraction protocols required to remove metal residues, allowing for ligand recovery and reuse.

-

Impurity Profiling: Ring-opened amino-alcohols are potent chelators. If an alkyl-oxazoline degrades during the reaction, the degradation product can sequester the metal, killing catalysis and generating difficult-to-remove impurities. 2-Phenyl ligands minimize this risk.

-

Backbone Selection: When synthesizing PHOX ligands, the "2-phenyl" is inherent to the ortho-substituted benzene backbone. This is a major reason why PHOX ligands are preferred over aliphatic P-N ligands for industrial-scale hydrogenations (e.g., Ir-PHOX systems).

References

-

Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link

-

Evans, D. A., et al. (1993). C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society.[1] Link

-

Hoogenboom, R. (2009).[2] Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications. Angewandte Chemie International Edition. Link

-

Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of esters and amides. Tetrahedron. Link

-

Adams, N., & Schubert, U. S. (2007). Poly(2-oxazolines) in biological and biomedical application contexts. Advanced Drug Delivery Reviews. Link

Sources

Methodological & Application

Application Note: Catalytic Synthesis of (S)-4-Isopropyl-2-phenyloxazoline from (S)-Valinol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide

Scientific Rationale & Introduction

Chiral oxazolines are indispensable structural motifs in modern asymmetric catalysis. They serve as the fundamental binding pockets for privileged ligand classes—most notably bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX)—which are deployed in enantioselective transformations ranging from cyclopropanations to allylic substitutions.

The compound (S)-4-isopropyl-2-phenyloxazoline is a classic, highly effective chiral building block derived from the naturally occurring amino acid L-valine (via its reduced form, (S)-valinol). While several synthetic routes exist (such as the acylation of amino alcohols followed by cyclodehydration using SOCl₂ or Burgess reagent), the most robust, atom-economical, and scalable method is the Witte-Seeliger cyclocondensation [1].

This protocol utilizes anhydrous zinc chloride (ZnCl₂) as a Lewis acid catalyst in a high-boiling solvent to drive the direct condensation of benzonitrile and (S)-valinol. The method generates only ammonia gas as a byproduct and proceeds with complete retention of stereochemistry at the C2 chiral center.

Reaction Mechanism & Pathway

The transformation relies heavily on the Lewis acidic nature of the zinc catalyst to activate the otherwise unreactive nitrile.

-

Activation: ZnCl₂ coordinates to the nitrogen atom of benzonitrile, drastically increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Addition: The primary amine of (S)-valinol attacks the activated nitrile, forming a zinc-coordinated amidine intermediate.

-

Cyclodehydration: The adjacent hydroxyl group undergoes an intramolecular nucleophilic attack on the amidine carbon, closing the five-membered oxazoline ring.

-

Thermodynamic Driving Force: The elimination of ammonia (NH₃) gas pushes the thermodynamic equilibrium irreversibly toward the final oxazoline product [2].

Caption: Catalytic cycle and mechanism of the Witte-Seeliger oxazoline synthesis.

Materials and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| (S)-Valinol | 103.16 | 1.00 | 10.3 g (100 mmol) | Chiral Substrate |

| Benzonitrile | 103.12 | 1.05 | 10.8 g (105 mmol) | Electrophile |

| Zinc Chloride (anhydrous) | 136.30 | 0.05 | 0.68 g (5 mmol) | Lewis Acid Catalyst |

| Chlorobenzene | 112.56 | N/A | 100 mL (0.5 M) | High-boiling Solvent |

Experimental Protocol & Workflow

The following procedure is designed as a self-validating system. Adhering to the causality behind each step ensures high yields (>85%) and prevents common modes of failure.

Caption: Step-by-step experimental workflow for the synthesis and purification of the oxazoline.

Step 1: Catalyst Activation

-

Action: Place 0.68 g of anhydrous ZnCl₂ in an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Apply high vacuum (≤ 1 mbar) and gently heat the flask with a heat gun until the salt slightly fuses, then allow it to cool to room temperature under argon.

-

Expertise & Experience: ZnCl₂ is fiercely hygroscopic. Even trace moisture will coordinate to the zinc center, dampening its Lewis acidity. Worse, water at reflux temperatures will lead to the parasitic hydrolysis of benzonitrile into benzamide, drastically reducing the yield and complicating purification.

Step 2: Reaction Assembly

-

Action: Backfill the flask with argon. Add 100 mL of anhydrous chlorobenzene, followed by 10.3 g of (S)-valinol and 10.8 g of benzonitrile. Attach a reflux condenser.

-

Expertise & Experience: Chlorobenzene is chosen specifically for its boiling point (131 °C). This provides the exact thermal energy required to overcome the activation barrier of the intramolecular cyclization while facilitating the continuous expulsion of ammonia gas.

Step 3: Reflux and In-Process Monitoring

-

Action: Heat the reaction mixture to a vigorous reflux (oil bath at ~140 °C) for 18 hours.

-

Expertise & Experience (Self-Validating Check): The cyclodehydration step is thermodynamically driven by the loss of ammonia. To verify the reaction is proceeding, place a moistened strip of universal indicator pH paper at the exhaust of the reflux condenser. The paper will turn dark blue (pH > 10) due to NH₃ evolution. Once the paper no longer changes color, the cyclization is complete.

Step 4: Aqueous Workup

-

Action: Cool the mixture to room temperature. Add 50 mL of deionized water to quench the catalyst. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Expertise & Experience: Water hydrolyzes the zinc-oxazoline coordination complex, freeing the product into the organic phase. DCM is preferred over ethyl acetate here due to its superior partitioning coefficient for the slightly polar oxazoline.

Step 5: Purification

-

Action: Purify the crude yellow oil via vacuum distillation (Kugelrohr, ~120 °C at 0.1 mbar) or flash column chromatography (Silica gel, Hexanes/EtOAc 8:1 with 1% Et₃N).

-

Expertise & Experience: (S)-4-isopropyl-2-phenyloxazoline is a stable oil, making vacuum distillation highly scalable. If using chromatography, adding 1% triethylamine to the eluent is critical to prevent the acidic silanol groups on the silica gel from slowly hydrolyzing the oxazoline ring back to the amido-alcohol.

Analytical Characterization & Validation

To confirm the structural integrity and optical purity of the synthesized (S)-4-isopropyl-2-phenyloxazoline, validate the isolated product against the following spectroscopic benchmarks [2]:

| Analytical Method | Expected Signals / Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (m, 2H, Ar-H), 7.45 (m, 3H, Ar-H), 4.45 (m, 1H, CH-N), 4.15 (m, 2H, CH₂-O), 1.85 (m, 1H, CH(CH₃)₂), 1.05 (d, 3H, CH₃), 0.95 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.5 (C=N), 132.1, 128.8, 128.5, 127.9 (Ar-C), 72.5 (CH₂-O), 70.1 (CH-N), 32.8 (CH), 19.5 (CH₃), 18.2 (CH₃) |

| FT-IR (ATR) | ν 2960, 1645 (strong, C=N stretch) , 1450, 1355, 1080, 695 cm⁻¹ |

| Optical Rotation | [α]²⁰_D = -55.0° (c = 1.0, CHCl₃) |

Note: The complete disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ in the IR spectrum of the crude mixture is the most reliable indicator of full benzonitrile conversion.

References

-

Witte, H.; Seeliger, W. "Simple synthesis of 2-substituted 2-oxazolines and 5,6-dihydro-4H-1,3-oxazines." Liebigs Annalen der Chemie, 1974 , 996–1009. URL:[Link]

-

Bolm, C.; Weickhardt, K.; Zehnder, M.; Ranff, T. "Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene ZnCl₂ Complex." Chemische Berichte, 1991 , 124, 1173–1180. URL:[Link]

Application Notes & Protocols for the Synthesis of Phosphinooxazoline (PHOX) Ligands from (S)-4-isopropyl-2-phenyloxazoline

Abstract

This document provides a comprehensive guide for the synthesis of phosphinooxazoline (PHOX) ligands, a cornerstone class of chiral P,N-ligands in modern asymmetric catalysis.[1][2] Starting from the commercially available and enantiopure (S)-4-isopropyl-2-phenyloxazoline, this protocol details a robust and widely-used method involving directed ortho-lithiation followed by electrophilic quenching with a chlorophosphine. We will delve into the mechanistic rationale behind each step, provide a detailed, field-tested experimental protocol, and outline the necessary characterization techniques to validate the final product. This guide is intended for researchers in organic synthesis, materials science, and drug development who require reliable access to these versatile ligands.

Introduction: The Power and Modularity of PHOX Ligands

Phosphinooxazoline (PHOX) ligands, first introduced independently by the laboratories of Pfaltz, Helmchen, and Williams, represent a privileged class of P,N-chelating ligands.[2] Their widespread success in transition-metal-catalyzed reactions stems from a unique combination of features:

-

Strong Asymmetric Induction: The chiral oxazoline moiety, derived from an amino alcohol, effectively controls the stereochemical outcome of catalytic transformations, leading to high enantioselectivities.[3]

-

Hemilability: The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for hemilabile coordination.[4] This means the nitrogen can dissociate to open a coordination site for a substrate, facilitating catalysis, while the strongly-binding phosphine keeps the metal center anchored.

-

Structural Modularity: The PHOX scaffold is exceptionally tunable.[1][2][5] The steric and electronic properties can be systematically modified by changing the substituent on the oxazoline ring (e.g., isopropyl, tert-butyl), altering the phosphine group (e.g., diphenyl, dicyclohexyl), or modifying the backbone connecting them. This modularity is crucial for optimizing catalyst performance for a specific reaction.[2]

This protocol focuses on a foundational route to synthesize a common PHOX ligand by introducing a diphenylphosphine group onto the phenyl ring of (S)-4-isopropyl-2-phenyloxazoline.

Synthetic Strategy: Directed Ortho-Metalation

The core of this synthetic protocol is the directed ortho-metalation (DoM) of the phenyloxazoline precursor. The oxazoline group is a potent directed metalation group (DMG). The nitrogen atom coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), positioning it to selectively deprotonate the sterically accessible ortho-proton on the phenyl ring. This generates a stabilized aryllithium intermediate in situ. This nucleophilic species can then be trapped with an electrophile, in this case, chlorodiphenylphosphine, to form the desired C-P bond.

This strategy is highly efficient and regioselective, avoiding the need for pre-functionalized starting materials like bromo- or fluoro-substituted phenyl oxazolines that are required for other methods like Ullmann or SNAr couplings.[6]

Caption: Synthetic pathway for iPr-PHOX via directed ortho-lithiation.

Detailed Experimental Protocol

This protocol describes the synthesis of (S)-2-(2-(diphenylphosphino)phenyl)-4-isopropyloxazoline, commonly referred to as (S)-iPr-PHOX.

Materials and Equipment

| Reagent/Material | Grade | Recommended Supplier | Notes |

| (S)-4-isopropyl-2-phenyloxazoline | >98% enantiopurity | Sigma-Aldrich, Acros | Store under inert gas. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich, Acros | Highly pyrophoric. Handle with extreme care under inert atmosphere. |

| Chlorodiphenylphosphine (ClPPh₂) | 98% | Strem, Sigma-Aldrich | Corrosive and moisture-sensitive. Handle in a fume hood. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | EMD Millipore | Must be freshly distilled or taken from a solvent purification system. |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | For quenching the reaction. |

| Diethyl ether (Et₂O) / Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | VWR | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | SiliCycle, VWR | For column chromatography. |

Equipment: Schlenk line or glovebox, oven-dried glassware (round-bottom flask, dropping funnel), magnetic stirrer and stir bars, low-temperature thermometer, dry ice/acetone bath, syringes, and needles.

Step-by-Step Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification of PHOX ligands.

Procedure:

-

Preparation: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum, and oven-dry all glassware thoroughly. Allow to cool under a stream of nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: To the flask, add (S)-4-isopropyl-2-phenyloxazoline (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M solution concentration).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Scientist's Note: This low temperature is critical to control the exothermic lithiation reaction, prevent degradation of the organolithium reagent, and minimize side reactions.

-

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically turns a deep yellow or orange color, indicating the formation of the aryllithium species.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Phosphinylation: In a separate, dry, and inerted flask, dissolve chlorodiphenylphosphine (1.1 eq) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition is complete, allow the reaction to stir at -78 °C for another hour before removing the cooling bath and letting the mixture warm slowly to room temperature overnight.

-

Quenching: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Safety Precaution: The quenching process can be exothermic. Add the aqueous solution slowly to control the temperature and any potential off-gassing.

-

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes). The product is typically a white or off-white solid.

Expected Yield and Characterization

-

Yield: Typical isolated yields range from 75% to 90%.

-

Characterization: The structure and purity of the synthesized PHOX ligand must be confirmed.

-

¹H and ¹³C NMR: Confirms the covalent structure of the molecule. Key signals include the isopropyl group, the oxazoline ring protons, and the aromatic protons from both the backbone and the diphenylphosphine moiety.

-

³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single peak around -15 to -20 ppm (relative to H₃PO₄) is characteristic of the desired phosphine. The absence of peaks around +20 to +40 ppm indicates no significant oxidation to the phosphine oxide has occurred.[7]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Optical Rotation: Confirms that the stereocenter has remained intact during the synthesis.

-

Chiral HPLC/SFC: Can be used to confirm the enantiomeric excess (% ee) of the final product.[2]

-

Conclusion and Applications

The directed ortho-lithiation protocol described provides a reliable and scalable method for synthesizing PHOX ligands from readily available phenyloxazoline precursors. The resulting ligands are powerful tools in asymmetric catalysis, finding extensive use in reactions such as palladium-catalyzed allylic alkylations, Heck reactions, and iridium-catalyzed hydrogenations.[5][8] The modularity of this synthetic approach allows for the straightforward creation of ligand libraries with diverse steric and electronic properties, enabling the fine-tuning of catalytic systems for optimal performance in the synthesis of complex, high-value chiral molecules.

References

- G. Helmchen, A. Pfaltz, "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis," Accounts of Chemical Research, 2000, 33 (6), 336–345.

- H. C. Kolb, M. S. VanNieuwenhze, K. B. Sharpless, "Catalytic Asymmetric Dihydroxylation," Chemical Reviews, 1994, 94 (8), 2483–2547.

- B. M.

- D. A. Culkin, J. F. Hartwig, "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles," Accounts of Chemical Research, 2002, 35 (12), 1041–1052.

- P. J. Guiry, C. P.

-

A. Pfaltz, W. J. Drury III, "Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands," PNAS, 2004, 101 (16), 5723-5726. [Link]

-

S. L. Buchwald, C. Bolm, "A Facile and Modular Synthesis of Phosphinooxazoline Ligands," Organic Letters, 2007, 9 (14), 2693–2696. [Link]

- G. G. A. Balavoine, J. C. Clinet, I. Lellouche, "A new class of chiral phosphino-oxazoline ligands for asymmetric catalysis: synthesis and application in palladium-catalysed allylic substitution," Tetrahedron: Asymmetry, 1993, 4 (3), 433-436.

-

Wikipedia, "Phosphinooxazolines," [Link]

- G. Desimoni, G. Faita, P. Quadrelli, "Pyridine-2,6-bis(oxazolines) (pybox) as chiral ligands for catalytic asymmetric reactions," Chemical Reviews, 2003, 103 (8), 3119-3154.

- A. J. Rippert, A. Togni, "Investigation of the Electronic Origin of Asymmetric Induction in Palladium-Catalyzed Allylic Substitutions with Phosphinooxazoline (PHOX) Ligands by Hammett and Swain–Lupton Analysis of the 13C NMR Chemical Shifts of the (π-Allyl)palladium Intermediates," Organometallics, 2012, 31 (19), 6933–6946.

- S. J. Roseblade, A. Pfaltz, "Recent advances in the field of phosphinooxazoline ligands for asymmetric catalysis," Chimia, 2007, 61 (5), 262-267.

-

M. A. K. Vogel, M. D. Witte, P. H. M. van Steen, R. M. J. Liskamp, "Architecture and synthesis of P,N-heterocyclic phosphine ligands," Beilstein Journal of Organic Chemistry, 2020, 16, 461-508. [Link]

- M. G. Schrems, E. V. G. S. D. Neumann, M. G. Pfaltz, "Phosphinooxazolines (PHOX Ligands)," in Privileged Chiral Ligands and Catalysts, ed. Q.-L. Zhou, Wiley-VCH, 2011, pp. 115-157.

- S. Bellemin-Laponnaz, L. H. Gade, "Chiral Phosphinooxazolines in Asymmetric Catalysis," in Asymmetric Synthesis with Chemical and Biological Methods, ed. D. Enders and K.-E. Jaeger, Wiley-VCH, 2007, pp. 165-184.

Sources

- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Note: Preparation and Quality Control of C2-Symmetric Bis(oxazoline) (BOX) Ligands

Introduction: The Power of Symmetry

In asymmetric catalysis, the geometry of the transition state dictates the stereochemical outcome.

Unlike

This guide details the preparation of these ligands, focusing on the Evans and Pfaltz methodologies, and provides critical protocols for their metallation and quality control.

Strategic Synthesis Overview

The synthesis of BOX ligands generally proceeds through the condensation of a chiral amino alcohol (derived from amino acids like Valine, Phenylalanine, or tert-Leucine) with a linker.

Diagram 1: Synthesis Workflow & Decision Tree

Caption: Decision tree for selecting the optimal synthetic route based on linker availability.

Protocol 1: The One-Pot Zinc-Catalyzed Method (Preferred)

This method, popularized by Evans, is the most efficient route for standard methylene-bridged BOX ligands. It utilizes anhydrous Zinc(II) salts to catalyze the direct condensation of dinitriles with amino alcohols, bypassing the isolation of the bis-amide.

Materials

-

Malononitrile (or substituted analog): 1.0 equiv.

-

Chiral Amino Alcohol: 2.2 equiv (e.g., (S)-valinol, (S)-tert-leucinol).

-

Catalyst: Zn(OTf)

(5 mol%) or anhydrous ZnCl -

Solvent: Chlorobenzene or Toluene (Anhydrous).

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

-

Charging: Add the dinitrile (e.g., dimethylmalononitrile, 10 mmol) and the chiral amino alcohol (22 mmol).

-

Catalyst Addition: Quickly add Zn(OTf)

(0.5 mmol) to minimize moisture exposure. -

Solvent: Add anhydrous chlorobenzene (20 mL).

-

Reaction: Heat the mixture to reflux (approx. 135°C).

-

Mechanistic Insight: The reaction releases ammonia gas (

). A distinct smell of ammonia will be evident. Ensure the reflux is vigorous enough to drive off the ammonia, which shifts the equilibrium toward the oxazoline product.

-

-

Monitoring: Monitor by TLC (typically 24–48 hours). The starting nitrile will disappear, and a less polar fluorescent spot (the BOX ligand) will appear.

-

Workup:

-

Purification: Flash chromatography on silica gel.

-

Critical: Pre-treat the silica column with 1% Et

N in Hexanes to neutralize acidity. Acidic silica can hydrolyze the oxazoline ring back to the amide.

-

Protocol 2: The Two-Step Classical Method (Versatile)

Use this route when the corresponding dinitrile is unstable or unavailable, or when using oxalate linkers.

Step A: Bis(amide) Formation

-

Reagents: Mix Diethyl malonate (1.0 equiv) and Amino alcohol (2.2 equiv).

-

Reaction: Heat neat (no solvent) at 100°C–120°C.

-

Vacuum: Apply light vacuum occasionally to remove the ethanol byproduct.

-

Result: The mixture solidifies into the bis(hydroxy-amide). Recrystallize from EtOH/Hexane.

Step B: Cyclization (Activation)

-

Dissolution: Dissolve the bis(amide) (10 mmol) in anhydrous CH

Cl -

Activation: Cool to 0°C. Add Mesyl Chloride (MsCl) (22 mmol) dropwise.

-

Why? This converts the hydroxyl group into a good leaving group (mesylate).

-

-

Cyclization: Allow to warm to room temperature and stir for 12 hours. Alternatively, refluxing with SOCl

is a common variant, though harsher. -

Hydrolysis (Quench): Add saturated NaHCO

. The base is required to deprotonate the intermediate oxazolinium species to the neutral oxazoline. -

Purification: As described in Protocol 1.

Quality Control & Characterization

Trustworthiness in catalysis begins with ligand purity. Trace impurities (especially free amines) can poison metal centers.

QC Metrics Table

| Metric | Method | Acceptance Criteria | Note |

| Purity | 1H NMR (CDCl3) | >98% | Check for characteristic oxazoline C-H signal (~4.0-4.5 ppm). |

| Hydrolysis | 1H NMR | <1% Amide | Look for broad N-H peaks; indicates ring opening. |

| Enantiopurity | Chiral HPLC | >99% ee | Use Chiralcel OD-H or AD-H columns. Racemization can occur at high reflux temps. |

| Moisture | Karl Fischer | <0.1% | Critical for Lewis Acid catalysis (Cu, Mg, Zn). |

Application Note: Metal Complexation

The ligand itself is inert; the metal complex is the catalyst. The formation of the active species is the most error-prone step in the user's workflow.

The "Active Catalyst" Protocol (Cu-BOX)

-

Glovebox/Schlenk: In a flame-dried Schlenk tube, add Cu(OTf)

(1.0 equiv) and the BOX Ligand (1.1 equiv).-

Note: A slight excess of ligand ensures all metal is bound in the chiral environment. Free metal = background racemic reaction.

-

-

Solvent: Add anhydrous CH

Cl -

Observation: The solution should turn a deep blue/green (depending on the specific ligand).

-

Filtration: If the solution is cloudy, filter through a 0.2

m PTFE syringe filter (anaerobically) to remove uncomplexed salts.

Diagram 2: Mechanistic Stereocontrol (The Quadrant Model)

This diagram illustrates why the synthesis targets this specific geometry.

Caption: Top-down view of the Cu-BOX complex. The R-groups (grey) block diagonal quadrants, forcing the substrate to approach through the open (green) channels.

Troubleshooting "The Scientist's Notebook"

| Problem | Probable Cause | Corrective Action |

| Low Yield (Zn Method) | Incomplete ammonia removal. | Increase N2 purge rate or reflux temperature. |

| Racemization | Overheating during synthesis. | Verify amino alcohol ee% before start. Lower reaction temp.[1] |

| Product Hydrolysis | Acidic silica gel. | MUST use 1% Et3N in eluent. Store ligand in desiccator. |

| Low ee in Catalysis | Free metal present. | Use 1.1 equiv ligand relative to metal. Filter catalyst solution. |

| Green Precipitate | Cu(OH)2 formation. | Solvents are wet. Re-distill CH2Cl2 over CaH2. |

References

-

Evans, D. A., et al. (1991). C2-Symmetric bis(oxazolines) as chiral ligands in metal-catalyzed reactions.[3][4][5][6][7] Journal of the American Chemical Society.

-

Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis.[8] Accounts of Chemical Research.

-

Desimoni, G., et al. (2006).[3] C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews.[3]

-

Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels-Alder Reaction. Journal of the American Chemical Society.

-

Hofstra, J. L., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands.[3][6][9][10][11] Organic Syntheses.[2][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. orgsyn.org [orgsyn.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands | NSF Public Access Repository [par.nsf.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 7. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 10. Bisoxazoline_ligand [chemeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Efficiency Synthesis of Chiral PyOx Ligands

This Application Note is designed for research chemists and drug development professionals. It details the synthesis of (S)-4-isopropyl-2-(2-pyridyl)oxazoline (commonly referred to as (S)-iPr-PyOx ), the pyridine-based analog of the phenyl-oxazoline structure mentioned in your request.

Editorial Note on Nomenclature & Precursors: While your request mentions using "(S)-4-isopropyl-2-phenyloxazoline," this compound is a chemically distinct ligand (often called Ph-Ox or a Box monomer). It cannot be directly converted into a PyOx (Pyridine-Oxazoline) ligand because the C2 position is already occupied by a phenyl ring.

-

To synthesize PyOx: You must use 2-cyanopyridine as the backbone precursor.

-

To synthesize the Phenyl analog: You would use benzonitrile .

-

The Common Link: Both syntheses strictly require (S)-Valinol to install the chiral isopropyl group.

This guide focuses on the high-efficiency Zinc-Catalyzed Condensation Protocol for the PyOx target, as it is the industry standard for reproducibility and yield.

Target Molecule: (S)-4-isopropyl-2-(2-pyridyl)oxazoline ((S)-iPr-PyOx) Primary Application: Asymmetric Catalysis (Heck, Tsuji-Trost, Hydrosilylation)

Executive Summary & Strategic Analysis

Pyridine-Oxazoline (PyOx) ligands are bidentate,

Retrosynthetic Logic

The most robust route to PyOx ligands avoids the unstable imidate intermediates often found in older literature. Instead, we utilize a Lewis Acid-Catalyzed Direct Condensation between a nitrile and an amino alcohol.

-

Key Driver: Anhydrous

activates the nitrile group of 2-cyanopyridine, facilitating nucleophilic attack by the amino alcohol ((S)-valinol) without requiring harsh acidic conditions that can racemize the chiral center.

Experimental Protocol: Zn(II)-Catalyzed Synthesis

Reagent Stoichiometry Table

Scale: 10 mmol baseline (scalable to 100 mmol)

| Component | Role | Equiv. | Amount (10 mmol scale) | Purity/Grade |

| 2-Cyanopyridine | Electrophile | 1.0 | 1.04 g | >98% |

| (S)-Valinol | Chiral Nucleophile | 1.2 | 1.24 g | >98%, Enantiopure |

| Zinc Chloride ( | Lewis Acid Catalyst | 0.1 | 136 mg | Anhydrous (Fused) |

| Chlorobenzene | Solvent | N/A | 20 mL (2M) | Anhydrous |

| Methanol | Workup Solvent | N/A | 10 mL | Reagent Grade |

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

-

Drying: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of Nitrogen (

) or Argon. -

Charging: Add 2-Cyanopyridine (1.0 equiv) and anhydrous

(0.1 equiv) to the flask.-

Critical Check:

is extremely hygroscopic. Weigh quickly or use a glovebox. If the catalyst is wet, the reaction rate drops significantly.

-

-

Solvent Addition: Add anhydrous Chlorobenzene via syringe.

-

Nucleophile Addition: Add (S)-Valinol (1.2 equiv) slowly to the stirring mixture. The solution may turn slightly cloudy.

Phase 2: Cyclization (The Witte-Seeliger Modification)

-

Reflux: Heat the reaction mixture to reflux (approx. 132°C) .

-

Monitoring: Maintain reflux for 24–36 hours .

-

TLC Monitoring: Use EtOAc/Hexane (1:1). The starting nitrile (

) should disappear, and a fluorescent PyOx spot ( -

Ammonia Release: You will detect the smell of ammonia (

) gas evolving, which indicates the cyclization is proceeding (Structure: Nitrile

-

Phase 3: Workup & Purification

-

Cooling: Cool the mixture to room temperature.

-

Solvent Swap: Remove the chlorobenzene under reduced pressure (rotary evaporator).

-

Extraction: Resuspend the residue in Dichloromethane (DCM) (30 mL) and wash with Water (

mL).-

Why? This removes the zinc salts and excess valinol.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes:EtOAc (4:1

2:1). -

Additives: Add 1% Triethylamine (

) to the eluent if the product streaks (prevents acid-catalyzed ring opening on silica).

-

Mechanistic Visualization

The following diagram illustrates the Zinc-catalyzed activation pathway, highlighting why this method preserves chirality compared to acid-catalyzed routes.

Caption: Figure 1. Zn(II)-catalyzed activation of 2-cyanopyridine facilitates nucleophilic attack by (S)-valinol, followed by cyclization and ammonia elimination.

Quality Control & Characterization

To ensure the integrity of the synthesized ligand, the following analytical benchmarks must be met.

NMR Signature (CDCl3, 400 MHz)

-

Pyridine Protons: Look for 4 distinct aromatic protons (multiplets between

7.0 – 8.7 ppm). The proton adjacent to the oxazoline nitrogen is typically most deshielded. -

Oxazoline Ring:

-

:

-

: Two multiplets around

-

:

-

Isopropyl Group:

-

Methine (

): Multiplet around -

Methyls (

): Two doublets around

-

Enantiomeric Purity (HPLC)

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10 to 99:1).

-

Expectation: >98% ee. If ee is low, check the purity of the starting (S)-valinol or ensure the reaction temperature did not exceed 140°C (thermal racemization risk).

Experimental Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis of PyOx ligands, emphasizing critical control points in the reaction and purification phases.

Troubleshooting & Comparative Note

Why not start with (S)-4-isopropyl-2-phenyloxazoline?

If you attempt to use the phenyl-oxazoline as a starting material to make a PyOx ligand, you face a chemical dead-end. The C2 position is chemically inert to the type of substitution required to swap a phenyl ring for a pyridine ring.

-

Use Case for Phenyl-Oxazoline: This compound is used to synthesize Box ligands (Bis-oxazolines) by deprotonating the C2-position (if H) or as a monodentate ligand itself.

-

Correction: If your goal is strictly the PyOx ligand, you must use 2-cyanopyridine .

Common Failure Modes

-

Low Yield: Usually due to wet

. Solution: Fuse -

Product Hydrolysis: The oxazoline ring is sensitive to acid. Solution: Ensure the silica gel column is neutralized with 1% Triethylamine.

References

-

Bolm, C., et al. (1991). "Optically Active Bipyridines in Asymmetric Catalysis." Chemische Berichte, 124(5), 1173–1180.

-

Nishiyama, H., et al. (1989).[1] "Synthesis of bis(oxazolinyl)pyridine ligands (PyBox)." Organometallics, 8(3), 846–848.

-

Witte, H., & Seeliger, W. (1974). "Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen." Justus Liebigs Annalen der Chemie, 1974(6), 996–1009.

-

Chelucci, G. (2002). "Pyridine-Oxazoline Ligands in Asymmetric Catalysis." Coordination Chemistry Reviews, 232(1-2), 49-84.

-

Desimoni, G., et al. (2006). "Pyridine-Oxazoline (PyOx) Ligands: A Versatile Tool in Asymmetric Catalysis."[2][3][4] Chemical Reviews, 106(9), 3561–3651.

Sources

Application Note: Palladium-Catalyzed Asymmetric Allylic Substitution

Abstract & Scope

Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA), often referred to as the Trost-Tsuji reaction, is a cornerstone methodology for constructing chiral centers adjacent to vinyl groups. Unlike standard cross-couplings, Pd-AAA allows for the formation of C-C, C-N, C-O, and C-S bonds with high enantioselectivity.

This Application Note provides a rigorous protocol for the Asymmetric Alkylation of 1,3-Diphenylallyl Acetate using the Trost Ligand system. It moves beyond textbook descriptions to address the "art" of the reaction: the critical role of N,O-Bis(trimethylsilyl)acetamide (BSA) as a pro-nucleophile generator, the distinction between inner- and outer-sphere mechanisms, and troubleshooting low enantiomeric excess (ee).

Mechanistic Insight: The "Double Inversion" Paradigm

To master Pd-AAA, one must understand that the stereochemical outcome depends entirely on the nature of the nucleophile.

The Two Pathways[1]

-

Soft Nucleophiles (pKa < 25, e.g., Malonates, Amines):

-

Mechanism: Outer-Sphere Attack.

-

Pathway: The nucleophile attacks the

-allyl face distal (opposite) to the Palladium atom.[1] -

Stereochemistry: Oxidative addition (Inversion) + Nucleophilic Attack (Inversion) = Net Retention .

-

-

Hard Nucleophiles (pKa > 25, e.g., Grignards, Zincates):

Note: This protocol focuses on Soft Nucleophiles , the most common application for generating chiral drug intermediates.

Visualization: The Catalytic Cycle (Soft Nucleophile)

Figure 1: Catalytic cycle for Soft Nucleophiles. Note the two inversion steps leading to overall retention of configuration.

Critical Parameters & Reagent Selection

The Ligand System: Trost vs. PHOX

Selection depends on the substrate geometry and steric demand.

| Feature | Trost Ligands (e.g., DACH-Phenyl) | PHOX Ligands |

| Symmetry | ||

| Binding Pocket | "Chiral Pocket" (Deep, sterically defined) | Electronic differentiation (Trans-effect) |

| Best Substrates | Cyclic and Acyclic symmetrical substrates (1,3-diphenyl) | Monosubstituted or gem-disubstituted |

| Mechanism | Steric steering of nucleophile | Electronic steering of nucleophile |

The Base System: The BSA/Acetate "Magic Mix"

A common failure mode in Pd-AAA is using strong bases (NaH, KOtBu) which can cause background reactions or racemize the product.

-

The Solution: Use N,O-Bis(trimethylsilyl)acetamide (BSA) with a catalytic amount of acetate salt (KOAc or LiOAc).

-

Why it works: BSA silylates the pronucleophile (e.g., dimethyl malonate) to form a silyl ketene acetal. The acetate anion (from KOAc) acts as a Lewis base to activate the silyl species, triggering the attack on the

-allyl Pd complex. This maintains a neutral pH environment.

Representative Protocol: Asymmetric Alkylation

Target Reaction: Synthesis of dimethyl (S)-2-(1,3-diphenylallyl)malonate. Benchmark: >95% Yield, >90% ee.

Reagents[1]

-

Substrate: rac-1,3-Diphenyl-2-propenyl acetate (1.0 equiv)

-

Nucleophile: Dimethyl malonate (3.0 equiv)

-

Catalyst Precursor: Allylpalladium(II) chloride dimer

(2.5 mol%) -

Chiral Ligand: (R,R)-DACH-Phenyl Trost Ligand (5.0 mol%)

-

Base/Activator: BSA (3.0 equiv)

-

Additive: Potassium Acetate (KOAc) (catalytic, ~5 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

Catalyst Complexation (Critical Step):

-

In a flame-dried Schlenk flask under Argon, charge

and the (R,R)-Trost Ligand. -

Add anhydrous DCM (degassed).

-

Stir at room temperature for 15–20 minutes.

-

Observation: The solution should turn from yellow to a clear orange/yellow, indicating the formation of the chiral Pd(0) species.

-

-

Substrate Addition:

-

Add the solution of rac-1,3-Diphenyl-2-propenyl acetate in DCM to the catalyst mixture.

-

Stir for 5 minutes to allow oxidative addition (formation of the

-allyl complex).

-

-

Nucleophile Activation:

-

Add Dimethyl malonate via syringe.

-

Immediately add BSA via syringe.

-

Add the solid KOAc (finely ground).

-

-

Reaction:

-

Stir at Room Temperature (23 °C).

-

Monitoring: Monitor by TLC or HPLC. Reaction is typically complete within 2–12 hours.

-

Note: Do not heat unless necessary; elevated temperatures often erode ee.

-

-

Workup:

-

Quench with water (hydrolyses excess BSA and silyl enol ethers).

-

Extract with DCM (3x).

-

Dry organic layer over

and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/Ethyl Acetate).

-

Troubleshooting & Optimization

Decision Tree for Low Yield/EE

Figure 2: Diagnostic workflow for optimizing Pd-AAA reactions.

The "Memory Effect"

If the starting material is enantiopure (or enriched) and the product ee is lower than expected, the reaction may suffer from the "Memory Effect." This occurs when the nucleophile attacks the

-

Fix: Decrease the nucleophile concentration or slow down the addition rate to allow the Pd-allyl complex to fully equilibrate (Curtin-Hammett conditions).

References

-

Trost, B. M., & Van Vranken, D. L. (1996).[2] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

-

Trost, B. M. (1973).[4] Asymmetric allylic alkylation. Journal of the American Chemical Society, 95(24), 8200–8201.[4] Link

-

Butts, C. P., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4373–4505.[5] Link

-

Trost, B. M., & Murphy, D. J. (1985). Palladium-catalyzed enantioselective alkylation of allylic acetates. Organometallics, 4(6), 1143–1145. Link

Sources

- 1. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tsuji-Trost Reaction [organic-chemistry.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. synarchive.com [synarchive.com]

- 5. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing racemization of (S)-4-isopropyl-2-phenyloxazoline

Technical Support Center: (S)-4-Isopropyl-2-phenyloxazoline Integrity

Status: Online Operator: Senior Application Scientist (Ph.D., Organometallic Chemistry) Ticket ID: OX-ISO-4-STAB

Executive Summary: The "Silent" degradation

(S)-4-isopropyl-2-phenyloxazoline (often abbreviated as (S)-Ph-Box or (S)-IP-Box ) is a workhorse ligand in asymmetric catalysis. Its value lies entirely in its enantiomeric excess (ee%). If the ee% drops, your catalytic reaction doesn't just slow down—it loses its stereochemical fidelity.

The Core Problem: The oxazoline ring is generally robust, but the C4 stereocenter (the carbon bearing the isopropyl group) is chemically vulnerable. It is flanked by a nitrogen atom (electron-withdrawing) and an isopropyl group. Under specific conditions—particularly when coordinated to Lewis acids or exposed to moisture—this center can either epimerize (racemize) or the ring can hydrolyze .

This guide addresses the three critical failure modes:

-

C4-Deprotonation (The "Ambido" Effect)

-

Acidic Hydrolysis (Ring Opening)

-

Thermal Equilibration

The Racemization & Degradation Pathways (Visualized)

To prevent failure, you must understand the mechanism. The diagram below maps the specific chemical pathways that lead to loss of optical activity.

Figure 1: The dual-threat landscape. The Red path represents direct racemization via deprotonation at C4. The Yellow path represents hydrolysis, which destroys the ligand chemically.

Troubleshooting Guides & FAQs

Module A: Synthesis & Purification (The "Silica Trap")

User Question: I synthesized the ligand from L-valinol and benzonitrile. The crude NMR looked perfect, but after flash chromatography on silica gel, my yield dropped, and the optical rotation is off. What happened?

Diagnosis: You likely fell victim to Silica-Induced Hydrolysis . Standard silica gel is slightly acidic (pH 4–5). Oxazolines are acid-sensitive imino ethers. Prolonged contact with acidic silica and moisture causes the ring to open, reverting to the N-(1-hydroxy-3-methylbutan-2-yl)benzamide.

Protocol: The Neutralized Silica Technique

-

Pre-treatment: Do not use raw silica. Slurry your silica gel in the eluent solvent containing 1-2% Triethylamine (Et3N) .

-

The Flush: Pour this slurry into the column and flush with 2 column volumes of the Et3N-spiked solvent. This neutralizes acidic sites.

-

Elution: Run your purification using your standard solvent system (e.g., Hexanes/EtOAc). You can reduce Et3N to 0.5% for the run.

-

Speed: Flash chromatography means flash. Do not let the compound sit on the column overnight.

Data Table: Stability on Supports

| Support Media | pH | Risk Level | Mitigation |

|---|---|---|---|

| Standard Silica (SiO2) | ~4.5 | High (Hydrolysis) | Add 1-2% Et3N |

| Neutral Alumina (Al2O3) | ~7.0 | Low | Preferred for sensitive derivatives |

| Basic Alumina | ~9.5 | Medium | Risk of C4 deprotonation if heating |

Module B: Catalytic Conditions (The "Ambido" Effect)

User Question: I'm using the ligand with Cu(OTf)2 for a cyclopropanation. I added a base to scavenge acid, and my ee% plummeted. Why?

Diagnosis: You triggered Lewis-Acid Assisted Deprotonation . The C4 proton (pKa ~29 in DMSO) is normally stable. However, when a metal (Lewis Acid) binds to the Nitrogen, it pulls electron density away from the ring. This inductive effect significantly acidifies the C4 proton. If you have a base present (even a weak one) while the metal is bound, it can deprotonate C4, forming a planar aza-enolate. Upon reprotonation, you get the racemate.

Troubleshooting Steps:

-

Order of Addition:

-

Wrong: Ligand + Metal + Base

Stir -

Right: Ligand + Metal

Stir (Complexation)

-

-

Base Selection: Avoid small, hard bases (like NaOH, NaOMe) if the metal is highly Lewis acidic (e.g., Zn(II), Cu(II)). Use sterically bulky bases (e.g., DIPEA, 2,6-di-tert-butylpyridine) that cannot easily access the sterically hindered C4 proton.

-

Temperature: Never heat the Metal-Ligand complex in the presence of base unless validated. Keep T < 40°C.

Module C: Storage & Shelf Life

User Question: I found a bottle of (S)-IP-Box in the fridge from 6 months ago. It looks like a wet paste/oil instead of a solid. Is it usable?

Diagnosis: Hygroscopic Hydrolysis. Oxazolines can absorb atmospheric moisture. Over time, this water hydrolyzes the ring. The "wet" appearance is often the formation of the amino-alcohol hydrolysis product, which is an oil or sticky solid.

Validation Protocol (The "Self-Check"): Before using old stock, run a quick 1H NMR in CDCl3 .

-

Look for: The C4-H signal (approx 4.0 - 4.5 ppm).

-

The Red Flag: If you see a new set of signals or a shift in the isopropyl methyl doublets, and specifically a broad singlet (OH/NH) that disappears with D2O shake, your ring has opened.

-

Rescue: If hydrolysis is <10%, you can attempt to re-cyclize using a mild dehydrating agent (e.g., Burgess Reagent or SOCl2/Et3N), but it is usually safer to discard for critical asymmetric steps.

Synthesis Rescue: The Cyclization Step

If you are synthesizing the ligand yourself, the step converting the amide-alcohol to the oxazoline is the most critical for enantiopurity.

The Protocol: Zinc Chloride / Chlorobenzene Method (Bolm's Protocol) Avoids strong acids that cause racemization.

-

Mix: Amide-alcohol (1.0 eq), Anhydrous ZnCl2 (0.1 eq).

-

Solvent: Chlorobenzene (High boiling, anhydrous).

-

Reflux: Heat to reflux. The ZnCl2 acts as a mild Lewis acid to activate the amide oxygen.

-

Critical Control: Stop heating immediately upon consumption of starting material (TLC monitoring). Prolonged heating of the product with ZnCl2 will eventually cause racemization via the mechanism described in Module B.

-

Workup: Wash with water to remove Zn salts immediately. Do not let the zinc sit with the product in the organic phase for days.

References & Authority

-

General Synthesis & Stability:

-

Source: Bolm, C., et al. "Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene ZnCl2 Complex." Chem. Ber.1991 , 124, 1173.

-

Relevance: Establishes the ZnCl2 cyclization protocol which minimizes racemization compared to acid-catalyzed methods.

-

-

Oxazoline Ligands in Asymmetric Catalysis:

-

Source: Evans, D. A., et al. "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids." J. Am. Chem. Soc.1993 , 115, 6460.

-

Relevance: Foundational text on handling Copper-Box complexes and the sensitivity of the ligand environment.

-

URL:[Link]

-

-

Racemization Mechanisms (General Azole Context):

-

Silica Gel Acidity & Neutralization:

-

Source: Common organic synthesis best practices (referenced in Purification of Laboratory Chemicals, Armarego & Chai).

-

Relevance: Supports the protocol for neutralizing silica with triethylamine.[4]

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling (S)-4-isopropyl-2-phenyloxazoline.

Sources

Technical Support Center: Optimization of Metal-to-Ligand Ratios for Oxazoline Catalysts

Mission: To provide researchers with high-fidelity, actionable intelligence for the optimization of Bis(oxazoline) (BOX) and Pyridine-oxazoline (Pybox) catalytic systems. This guide moves beyond basic recipes to address the kinetic and thermodynamic realities of asymmetric catalysis.

Module 1: The Diagnostics (Troubleshooting & FAQs)

Use this section to identify the root cause of your experimental anomalies based on observed symptoms.

Q1: My isolated yield is good, but the enantiomeric excess (ee) is consistently 10-15% lower than reported values. Is my ligand degrading?

Diagnosis: This is likely a "Racemic Background" issue, not ligand degradation.

Technical Insight: In Lewis Acid catalysis (e.g., Cu(II)-BOX Diels-Alder or Aldol reactions), the free metal salt (

-

Shift the M:L ratio to 1:1.1 or 1:1.2 (Metal:Ligand).

-

Ensure complete pre-complexation time (see Module 2).

-

Self-Validation: Run a control reaction with only the metal salt (no ligand). If the reaction proceeds rapidly, your system is highly susceptible to racemic background; you must use excess ligand.

Q2: I increased the ligand loading to improve ee, but the reaction rate plummeted (or conversion stalled).

Diagnosis: You have entered the "Ligand-Inhibited Regime" (Saturation Effect).

Technical Insight: Many oxazoline-metal complexes (especially Cu(I) and Cu(II)) are active as mono-ligated species (

-

Return to a 1:1.1 ratio.

-

If the reaction is dead, check if the metal requires open coordination sites.

-

Visualization: See Figure 2 for the equilibrium dynamics.

Q3: My ee varies significantly between batches or when scaling up, even with the same M:L ratio.

Diagnosis: You are experiencing Non-Linear Effects (NLE) due to catalyst aggregation. Technical Insight: Oxazoline complexes often form bridged dimers or oligomers in solution. The monomer-dimer equilibrium is concentration-dependent.

-

(-)-NLE: The hetero-chiral dimer (containing one

-ligand and one -

(+)-NLE (Asymmetric Amplification): The hetero-chiral dimer is an inactive "reservoir," effectively sequestering the minor enantiomer of the ligand, leaving the active monomer enantiomerically pure. Corrective Action:

-

Screen concentration effects. Dilution often favors the monomeric species.

-

Change the counter-ion. Non-coordinating anions (e.g.,

vs

Module 2: The Protocols (Step-by-Step)

Standardized workflows to ensure reproducibility and optimal complexation.

Protocol A: The "Micro-Screen" for M:L Optimization

Do not assume 1:1 is optimal. Run this screen for every new substrate class.

Reagents:

-

Metal Salt: e.g.,

or -

Ligand: Chiral BOX or Pybox

-

Solvent: Anhydrous

or THF

The Matrix: Set up 4 parallel reactions on a 0.05 mmol scale:

-

Ratio 1:0 (Control): Metal only. (Measures racemic background rate).

-

Ratio 1:1: Stoichiometric.

-

Ratio 1:1.2: Slight Ligand Excess (Suppresses free metal).

-

Ratio 1:2: Ligand Saturation (Tests for

inhibition).

Analysis:

-

If Rxn 1 is fast -> You strictly require Ratio 1:1.2.

-

If Rxn 4 is slow/dead -> The active species is

; avoid excess ligand. -

If Rxn 3 has highest ee -> Adopt as standard.

Protocol B: The "Pre-Complexation" Standard

In situ catalyst generation is the most common source of error. BOX ligands are often insoluble until coordinated.

-

Weighing: Weigh Metal and Ligand into a flame-dried vial. Note: Cu(I) salts are air-sensitive; weigh in a glovebox or under rapid Ar flow.

-

Solvation: Add the solvent. The ligand may remain a suspension.

-

The Stir (Critical): Stir the mixture at RT for 30–60 minutes before adding substrates.

-

Visual Cue: A color change usually indicates complexation (e.g., Cu(II)-BOX turns deep blue/green). The solution should become homogeneous.

-

-

Substrate Addition: Add the substrate after the complex is fully formed.

Module 3: Advanced Mechanics & Visualization

Visualizing the Optimization Decision Tree

Use this logic flow to troubleshoot low selectivity.

Figure 1: Diagnostic logic for troubleshooting low enantioselectivity in metal-catalyzed reactions.

The Equilibrium Trap: Monomer vs. Dimer vs. Saturation

Understanding why "more ligand" isn't always better.

The following diagram illustrates the competing equilibria in a typical Cu-BOX system.

-

Path A (Desirable): Formation of the active Chiral Lewis Acid (

). -

Path B (Racemic Shunt): Unligated metal (

) catalyzes the reaction non-selectively. -

Path C (Inhibition): Excess ligand forms the saturated (

) species, which shuts down the reaction.

Figure 2: Catalyst speciation map. The goal is to maximize the blue node (ML) while minimizing the red (Free Metal) and grey (Saturated) nodes.*

Data Summary: Impact of M:L Ratio on Cu-BOX Cyclopropanation

Representative data based on Evans et al. (JACS) and standard optimization screens.

| M:L Ratio | Catalyst Species Dominant | Reaction Rate | Enantioselectivity (ee) | Diagnosis |

| 1 : 0 | Free Metal ( | Fast | 0% (Racemic) | Racemic Background |

| 1 : 0.8 | Mix of | Fast | 40-60% | Insufficient Ligand |

| 1 : 1 | Mostly | Moderate | 90-94% | Good, but risky |

| 1 : 1.1 | Pure | Moderate | >98% | Optimal |

| 1 : 2 | Very Slow / None | N/A | Ligand Inhibition |

References

-

Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions.[1] Catalytic, Enantioselective Cyclopropanation of Olefins." Journal of the American Chemical Society, 1991, 113(2), 726–728. Link

-

Guillaneux, D., Zhao, S. H., Samuel, O., Rainford, D., & Kagan, H. B. "Nonlinear Effects in Asymmetric Catalysis."[2][3] Journal of the American Chemical Society, 1994, 116(21), 9430–9439. Link

-

Lowenthal, R. E., Abiko, A., & Masamune, S. "Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes." Tetrahedron Letters, 1990, 31(42), 6005-6008. Link

-

Satyanarayana, T., Abraham, S., & Kagan, H. B. "Nonlinear Effects in Asymmetric Catalysis."[4] Angewandte Chemie International Edition, 2009, 48(3), 456–494. Link

Sources

Technical Support Center: Troubleshooting Moisture Sensitivity in Bis(oxazoline) Copper (BOX-Cu) Catalysis

Welcome to the advanced technical support guide for researchers and drug development professionals utilizing chiral bis(oxazoline) copper (BOX-Cu) complexes. While BOX-Cu(II) catalysts are highly privileged Lewis acids for asymmetric transformations (e.g., Diels-Alder, Mukaiyama aldol, and cyclopropanation reactions), their extreme sensitivity to moisture is a primary cause of batch failures, poor yields, and diminished enantiomeric excess (ee).

This guide deconstructs the mechanistic pathology of moisture interference and provides self-validating protocols to ensure robust, reproducible asymmetric catalysis.

Mechanistic Pathology of Moisture Interference

To troubleshoot BOX-Cu reactions, one must first understand the causality of failure. The exceptional enantioselectivity of BOX-Cu(II) complexes relies heavily on the metal center adopting a highly organized distorted square-planar geometry [1]. This geometry forces the coordinating substrate (e.g., a bidentate dienophile) into a rigid chiral pocket defined by the oxazoline substituents (such as tert-butyl or phenyl groups).

When ambient moisture is introduced, water molecules act as highly competitive Lewis basic ligands. The coordination of water to the Cu(II) center forces a geometric shift from square-planar to an octahedral or square-pyramidal state[2]. This structural collapse pushes the substrate out of the chiral pocket or displaces it entirely, allowing an uncatalyzed or poorly controlled background reaction to dominate.

Mechanistic pathway showing how water displaces substrates and disrupts chiral geometry.

Diagnostic & Troubleshooting Workflow

If you are experiencing unexpected drops in stereoselectivity or reaction kinetics, follow the diagnostic logic tree below before abandoning your current catalytic system.

Diagnostic workflow for resolving moisture-induced failures in BOX-Cu catalyzed reactions.

Frequently Asked Questions (FAQs)

Q: I am using anhydrous solvents, but my enantiomeric excess (ee) is still dropping batch-to-batch. What is failing? A: The likely culprit is the degradation of the copper precursor during storage. Cu(OTf)₂ and Cu(SbF₆)₂ are highly hygroscopic. Opening the reagent bottle in ambient air, even briefly, introduces enough moisture to hydrate the metal center. Always store and weigh copper precursors inside an argon-filled glovebox.

Q: How does the choice of counterion impact moisture sensitivity? A: The counterion drastically alters both the Lewis acidity and the hygroscopicity of the complex[2]. Non-coordinating counterions like hexafluoroantimonate (SbF₆⁻) generate a highly electrophilic Cu(II) center, which accelerates the reaction but makes the complex exceptionally sensitive to trace water. Triflate (OTf⁻) is slightly more coordinating, offering a better balance of reactivity and operational stability for benchtop setups.

Q: Can I just add more catalyst to overcome moisture poisoning? A: No. Adding more hydrated catalyst will only increase the rate of the racemic background reaction, further eroding your overall enantiomeric excess. Moisture must be scavenged using activated 4Å molecular sieves[3].

Empirical Impact Data

The table below summarizes the quantitative impact of moisture and counterion selection on a standard BOX-Cu(II) catalyzed Diels-Alder reaction (e.g., between cyclopentadiene and an N-acyloxazolidinone). Note the catastrophic failure associated with the highly hygroscopic SbF₆⁻ counterion when exposed to ambient moisture.

| Catalyst System | Environmental Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| ₂ | Strictly Anhydrous, 4Å MS | > 95% | 98% |

| ₂ | Ambient Moisture, No MS | 65% | 45% |

| ₂ | Strictly Anhydrous, 4Å MS | > 95% | > 99% |

| ₂ | Ambient Moisture, No MS | < 20% (Catalyst Death) | Racemic |

Data synthesized from established literature standards on Cu-BOX counterion effects[2].

Self-Validating Preparation Protocol: In Situ Anhydrous Catalyst Generation

To guarantee absolute moisture exclusion and high catalytic fidelity, the BOX-Cu(II) complex must be prepared in situ using a self-validating methodology[3],[4].

Objective: Generate a highly active, moisture-free Cu(II) Lewis acid catalyst with built-in visual and chemical validation steps.

Materials Required:

-

Cu(OTf)₂ (Anhydrous, stored in a glovebox)

-

Chiral BOX ligand (e.g., (S,S)-t-Bu-BOX)

-

Anhydrous CH₂Cl₂ (<10 ppm H₂O)

-

Powdered 4Å Molecular Sieves (Flame-dried under vacuum for 2 hours)

Step-by-Step Methodology

Step 1: Equipment Preparation Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times to ensure complete desorption of surface water from the glassware.

Step 2: Reagent Loading (Causality Check) Inside an argon-filled glovebox, weigh 0.10 mmol of Cu(OTf)₂ and 0.11 mmol of the BOX ligand . Scientific Causality: A 10% molar excess of the ligand is critical. It ensures that absolutely no unligated Cu(II) remains in solution, which would otherwise catalyze a rapid, non-selective background reaction and destroy the ee. Transfer the solids to the Schlenk flask and seal.

Step 3: Complexation & Visual Validation Add 2.0 mL of anhydrous CH₂Cl₂ via syringe. Stir vigorously at room temperature for 1 to 2 hours. Self-Validation Check: The solution must transition from a pale blue/colorless suspension to a homogeneous deep blue or green solution . This distinct color change is caused by the d-d electron transitions shifting upon bidentate nitrogen coordination, visually confirming successful complexation. If the solution remains cloudy or pale, moisture has compromised the metal, and the batch should be aborted.

Step 4: Moisture Scavenging Add 100 mg of freshly activated, powdered 4Å molecular sieves to the deep blue catalyst solution[3]. Stir for an additional 30 minutes. Scientific Causality: 4Å sieves are perfectly sized to trap trace H₂O molecules without sequestering the larger substrate or ligand molecules, acting as a continuous moisture sink during the reaction.

Step 5: Substrate Addition & Micro-Scale Check Cool the mixture to the desired reaction temperature (e.g., -78 °C). Slowly add the dienophile, followed by the diene. Self-Validation Check: Before scaling up, pull a 10 µL aliquot after 30 minutes and run a rapid TLC or GC/MS check. The presence of product confirms the catalyst is active and has not been poisoned by trace impurities in the substrates.

References

-

Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions Accounts of Chemical Research[Link]

-

Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation MDPI[Link]

-

Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction Journal of the American Chemical Society[Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Oxazoline-Mediated Reactions

Welcome to the Technical Support Center dedicated to addressing the critical challenge of catalyst poisoning in oxazoline-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize the remarkable stereodirecting power of oxazoline ligands in asymmetric catalysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why catalyst deactivation occurs and how to strategically overcome it, ensuring the robustness and reproducibility of your synthetic endeavors.